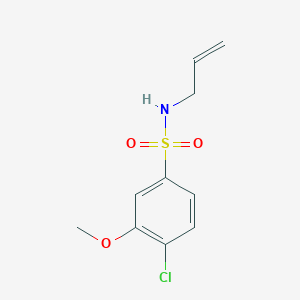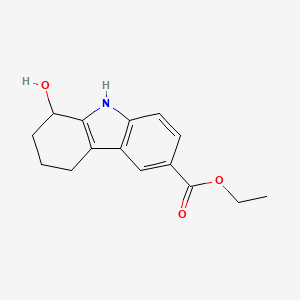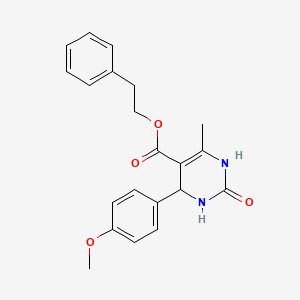
4-bromo-N-(4-sec-butylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(4-sec-butylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as BSB and is a member of the N-arylbenzamides family.
作用机制
The mechanism of action of BSB is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. BSB has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and cell division. By inhibiting the activity of this enzyme, BSB can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
BSB has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. Studies have shown that BSB can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. BSB has also been found to have antioxidant properties and can scavenge free radicals, which are known to cause oxidative damage to cells and tissues. Additionally, BSB has been found to have neuroprotective effects and can protect neurons from damage caused by oxidative stress and inflammation.
实验室实验的优点和局限性
One of the significant advantages of BSB is its ease of synthesis, which makes it readily available for use in laboratory experiments. BSB is also relatively stable and can be stored for an extended period without significant degradation. However, one of the limitations of BSB is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for research on BSB. One area of research is the development of new drugs based on the structure of BSB. Researchers can modify the structure of BSB to improve its potency and selectivity against specific targets. Another area of research is the investigation of the mechanism of action of BSB. Understanding how BSB works at the molecular level can provide insights into its potential applications in various fields of scientific research. Finally, researchers can explore the potential applications of BSB in other areas, such as agriculture and environmental science.
合成方法
The synthesis of BSB involves the reaction of 4-bromoaniline with 4-sec-butylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure BSB.
科学研究应用
BSB has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of BSB is in the development of new drugs for the treatment of cancer. Studies have shown that BSB inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. BSB has also been found to be effective in inhibiting the proliferation of cancer cells and reducing tumor growth in animal models.
Another potential application of BSB is in the development of new antibiotics. Studies have shown that BSB has antimicrobial properties and can inhibit the growth of bacteria and fungi. BSB has been found to be effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), which is a significant cause of hospital-acquired infections.
属性
IUPAC Name |
4-bromo-N-(4-butan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-3-12(2)13-6-10-16(11-7-13)19-17(20)14-4-8-15(18)9-5-14/h4-12H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNDWUQZPYRNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[4-(butan-2-yl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(methylamino)isonicotinamide](/img/structure/B4969964.png)
![methyl 4-(4-{3-[(4-fluorobenzyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4969967.png)

![2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl benzoate](/img/structure/B4969990.png)

![11-(4-methyl-3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969998.png)
![3-{[(4-bromophenyl)amino]methyl}-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4970011.png)



![2-[(2-chlorobenzyl)thio]-N-isobutylacetamide](/img/structure/B4970026.png)
![2-{[2-(4-fluorophenoxy)ethyl]amino}ethanol](/img/structure/B4970034.png)
![N-benzyl-N,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4970058.png)
